molecular formula C42H53NO15 B14432372 epsilon-Rhodomycin rdc CAS No. 76463-92-8

epsilon-Rhodomycin rdc

Cat. No.: B14432372
CAS No.: 76463-92-8
M. Wt: 811.9 g/mol
InChI Key: KXRPCMRUNHOYFX-XPBCLHBESA-N
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Description

Epsilon-Rhodomycin rdc is a complex anthracycline antibiotic known for its potent antitumor properties. This compound is derived from the bacterium Streptomyces peucetius and is structurally related to other anthracyclines like daunorubicin and doxorubicin. This compound is characterized by its unique chemical structure, which includes a polyketide backbone and several deoxysugar molecules attached to it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epsilon-Rhodomycin rdc involves a multi-step process that includes the formation of the aglycone core, followed by glycosylation. The aglycone, epsilon-Rhodomycinone, is synthesized through a series of polyketide synthase-mediated reactions. The glycosylation step involves the attachment of deoxysugar molecules, such as L-daunosamine, to the aglycone core. This is typically achieved using glycosyltransferase enzymes .

Industrial Production Methods

Industrial production of this compound is primarily carried out through fermentation processes using genetically engineered strains of Streptomyces peucetius. These strains are optimized to produce high yields of the compound by introducing specific genes involved in the biosynthesis of the aglycone and deoxysugar components .

Chemical Reactions Analysis

Types of Reactions

Epsilon-Rhodomycin rdc undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and stability.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

Epsilon-Rhodomycin rdc has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polyketide biosynthesis and glycosylation processes. In biology, it serves as a tool for investigating DNA-interacting agents and their effects on cellular processes. In medicine, this compound is explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase II, leading to cell death. Industrially, it is used in the production of other anthracycline antibiotics through combinatorial biosynthesis .

Mechanism of Action

Epsilon-Rhodomycin rdc exerts its effects primarily through intercalation into DNA and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound also generates reactive oxygen species, which contribute to its cytotoxic effects. The molecular targets of this compound include DNA and topoisomerase II, and its pathways involve the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Epsilon-Rhodomycin rdc is similar to other anthracyclines such as daunorubicin, doxorubicin, and epirubicin. it is unique in its specific glycosylation pattern and the presence of distinct deoxysugar molecules. This uniqueness contributes to its specific biological activities and potential therapeutic applications. Similar compounds include:

This compound stands out due to its unique structure and potent antitumor properties, making it a valuable compound for further research and development in the field of cancer therapy.

Properties

CAS No.

76463-92-8

Molecular Formula

C42H53NO15

Molecular Weight

811.9 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,12-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO15/c1-8-42(51)17-26(30-31(34(42)41(50)52-7)38(49)33-32(37(30)48)35(46)21-11-9-10-12-22(21)36(33)47)56-28-15-23(43(5)6)39(19(3)54-28)58-29-16-25(45)40(20(4)55-29)57-27-14-13-24(44)18(2)53-27/h9-12,18-20,23,25-29,34,39-40,45,48-49,51H,8,13-17H2,1-7H3/t18-,19-,20-,23-,25-,26-,27-,28-,29-,34-,39+,40+,42+/m0/s1

InChI Key

KXRPCMRUNHOYFX-XPBCLHBESA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Origin of Product

United States

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